molecular formula C9H10N2OS B1483552 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2091158-71-1

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483552
CAS No.: 2091158-71-1
M. Wt: 194.26 g/mol
InChI Key: UVDBMNDJSXOSDQ-UHFFFAOYSA-N
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Description

The compound 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol features a pyrazole ring substituted at the 4-position with a thiophen-2-yl group and at the 1-position with a 2-hydroxyethyl chain. The hydroxyl group enhances solubility, while the thiophene and pyrazole moieties contribute to π-π stacking and hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

2-(4-thiophen-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBMNDJSXOSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN(N=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of thiophene derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a thiophene derivative .

Industrial Production Methods

the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

2.1 Pyrazole Substituent Variations
2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol ()
  • Structure : Cyclopropylmethyl group at pyrazole-1-position.
  • Physicochemical Impact : Increased lipophilicity (logP) compared to the target compound, as suggested by the InChIKey DIPMYHRCQIBLHC-UHFFFAOYSA-N .
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol ()
  • Structure : Ethyl group at pyrazole-1-position and thiophen-3-yl at pyrazole-3-position.
  • Key Differences : Thiophen-3-yl substitution alters aromatic interactions compared to thiophen-2-yl. Ethyl chain reduces steric hindrance relative to cyclopropylmethyl.
  • Synthesis Note: Prepared via alkylation of pyrazole precursors, similar to methods in .
2.2 Functional Group Modifications
(E)-2-(3,5-Dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethan-1-ol (Compound 32, )
  • Structure : Nitrophenyl-diazenyl and methyl groups on pyrazole.
  • Application : Photochromic properties due to the diazenyl group, useful in optopharmacology .
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol ()
  • Structure: Amino group at pyrazole-5-position.
  • Key Differences: The amino group increases hydrogen-bonding capacity, improving solubility and target binding affinity.
  • Commercial Availability: Sold by Santa Cruz Biotechnology (sc-345485), indicating relevance in biochemical assays .
2.3 Heterocyclic Hybrids
2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one ()
  • Structure : Triazole-thioether and dihydro-pyrazole moieties.
  • Key Differences : The triazole-thioether group introduces sulfur-based hydrogen bonding, while the ketone (ethan-1-one) increases electrophilicity.
  • Physicochemical Impact : Higher molecular weight (475.59 g/mol) and logP due to aromatic phenyl groups .
Difluoroacetyl Derivatives ()
  • Example : 3a (C18H15F2N2O3S) and 3ae (C25H17F2N2OS).
  • Key Differences : Difluoroacetyl groups enhance metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilicity.
  • Synthesis : Achieved via Friedel-Crafts acylation, as described in .

Biological Activity

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H11N3OS\text{C}_9\text{H}_{11}\text{N}_3\text{OS}

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The presence of thiophene enhances these effects, making this compound a subject of interest for various therapeutic applications.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For example, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were tested for their antimicrobial properties. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen Tested
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been noted in several studies. Compounds with pyrazole structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study highlighted that certain pyrazole derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro .

Anticancer Activity

Research has also pointed towards the anticancer properties of thiophene-linked pyrazole derivatives. A recent study reported that compounds bearing the pyrazole moiety exhibited notable cytotoxic effects against several cancer cell lines, including H460 (lung cancer), A549 (lung cancer), and HT-29 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of synthesized pyrazole derivatives.
    • Findings : Compound 7b was identified as the most potent derivative with significant bactericidal activity against tested strains.
    • : The study supports the potential use of thiophene-pyrazole compounds in developing new antimicrobial agents .
  • Investigation of Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects of selected pyrazole derivatives.
    • Methodology : In vitro assays measuring cytokine levels post-treatment.
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed, indicating potent anti-inflammatory activity .
  • Evaluation of Anticancer Properties :
    • Objective : To determine the cytotoxic effects of thiophene-bearing pyrazoles on cancer cell lines.
    • Methodology : Cell viability assays were conducted on various cancer cell lines.
    • Results : Notable cytotoxicity was observed, with specific compounds inducing apoptosis in a dose-dependent manner .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
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2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

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